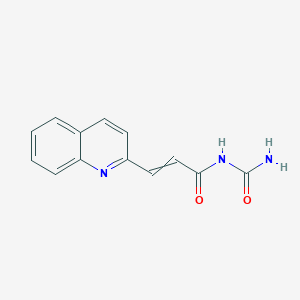
N-Carbamoyl-3-(quinolin-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbamoyl-3-(quinolin-2-yl)prop-2-enamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a quinoline ring system, which is a fused ring structure containing a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-3-(quinolin-2-yl)prop-2-enamide can be achieved through various methods. One common approach involves the reaction of quinoline derivatives with appropriate reagents to introduce the carbamoyl and prop-2-enamide groups. For instance, the Schotten-Baumann method is often used for amide synthesis, where a carboxylic acid is converted to an acid chloride, which then reacts with an amine . Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and environmentally friendly reagents, is also explored to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-3-(quinolin-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or prop-2-enamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and substituted quinoline compounds .
Scientific Research Applications
N-Carbamoyl-3-(quinolin-2-yl)prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Carbamoyl-3-(quinolin-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like histone deacetylase (HDAC), leading to changes in gene expression and inhibition of cancer cell growth . The compound may also interact with other cellular targets, affecting various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(Quinolin-3-yl)prop-2-enamide: This compound has a similar structure but with the quinoline ring attached at a different position.
N-(Quinolin-5-yl)prop-2-enamide: Another similar compound with the quinoline ring attached at the 5-position.
Uniqueness
N-Carbamoyl-3-(quinolin-2-yl)prop-2-enamide is unique due to the presence of the carbamoyl group, which enhances its chemical reactivity and potential biological activities. The specific positioning of the quinoline ring also contributes to its distinct properties and applications .
Properties
CAS No. |
62879-72-5 |
|---|---|
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-carbamoyl-3-quinolin-2-ylprop-2-enamide |
InChI |
InChI=1S/C13H11N3O2/c14-13(18)16-12(17)8-7-10-6-5-9-3-1-2-4-11(9)15-10/h1-8H,(H3,14,16,17,18) |
InChI Key |
BZEROZWBBYKUJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


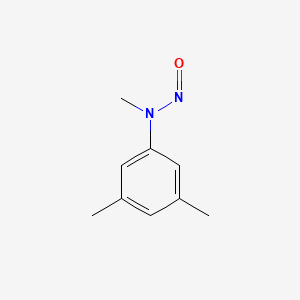
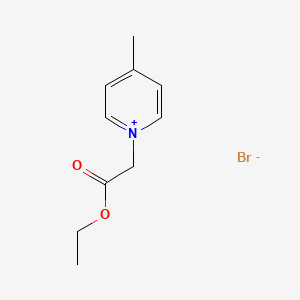

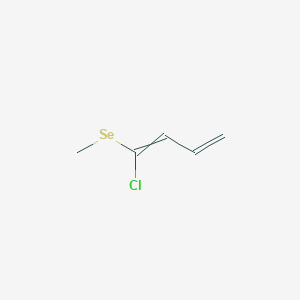
![2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14502204.png)
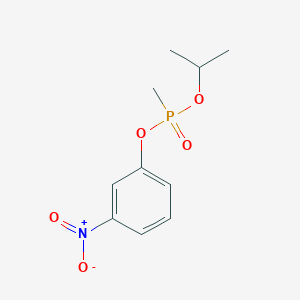
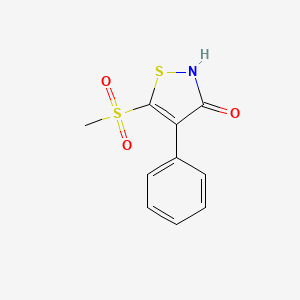


![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502239.png)
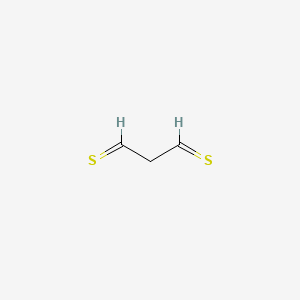
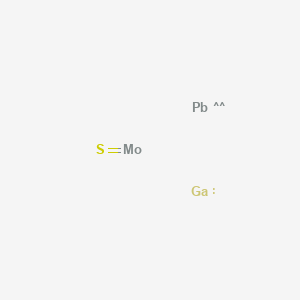
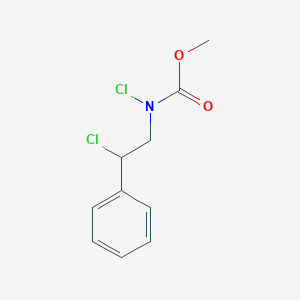
![N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N'-phenylurea](/img/structure/B14502261.png)
